

A Guide to Triisopropylsilyl Triflate (TIPSOTf) in Modern Carbohydrate Chemistry

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Compound of Interest

Compound Name: Diethylisopropylsilyl
Trifluoromethanesulfonate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "DEIPSOTf" as specified in the topic query is not a recognized reagent in standard chemical literature. This guide proceeds under the assumption that the intended subject was Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf), a widely used and structurally similar silyl triflate in synthetic carbohydrate chemistry.

Executive Summary

Carbohydrate chemistry is fundamental to drug discovery and development, as complex oligosaccharides play critical roles in biological processes like cellular recognition and signaling.[1] The synthesis of these molecules is complicated by the need for precise control over the stereochemical outcome of glycosidic bond formation and the regioselective protection and deprotection of multiple hydroxyl groups.[2][3][4] Silyl triflates, particularly Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), have become indispensable tools for addressing these challenges. TIPSOTf is a highly reactive silylating agent and a potent Lewis acid, valued for its dual role in protecting hydroxyl groups and activating glycosyl donors for the formation of glycosidic linkages.[5][6] Its bulky triisopropylsilyl group provides significant steric hindrance, which can be leveraged for regioselective protection and to influence the stereochemical outcome of glycosylation reactions.[7] This guide details the core principles of TIPSOTf usage, presents quantitative data from key applications, outlines detailed experimental protocols, and provides visual diagrams of key mechanisms and workflows.

Foundational Principles of TIPSOTf in Carbohydrate Chemistry

The utility of TIPSOTf in carbohydrate synthesis stems from two primary functions: its role as a robust protecting group for hydroxyls and its capacity as a powerful Lewis acid catalyst for glycosylation.

2.1 TIPSOTf for Hydroxyl Group Protection

The protection of specific hydroxyl groups is a cornerstone of carbohydrate synthesis, enabling chemists to control reaction pathways.[2][3] The triisopropylsilyl (TIPS) ether, formed by reacting an alcohol with TIPSOTf in the presence of a non-nucleophilic base (e.g., 2,6-lutidine or pyridine), is a popular choice for protection.[8]

- **Robustness and Orthogonality:** The TIPS group is known for its steric bulk and stability across a wide range of reaction conditions, including those that might cleave less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[7][8] This stability allows for multi-step synthetic sequences. It is typically removed under specific conditions using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[8]
- **Regioselectivity:** The significant steric hindrance of the TIPS group allows for the regioselective protection of less sterically hindered primary alcohols in the presence of more hindered secondary alcohols.[2] This is a key strategy for differentiating the multiple hydroxyl groups on a monosaccharide ring.

2.2 TIPSOTf as a Lewis Acid Activator in Glycosylation

The stereoselective formation of the glycosidic bond is the most critical step in oligosaccharide synthesis.[9][10] TIPSOTf is frequently used as a promoter or co-promoter to activate a glycosyl donor (a sugar with a leaving group at the anomeric center), rendering the anomeric carbon electrophilic and susceptible to attack by a nucleophilic hydroxyl group from a glycosyl acceptor.[6][10]

- **Mechanism of Activation:** TIPSOTf activates various glycosyl donors, including thioglycosides, trichloroacetimidates, and glycosyl bromides.[11][12][13] The activation process typically involves the reaction of the Lewis acidic silicon atom with the anomeric

leaving group. This facilitates the departure of the leaving group and generates a highly reactive oxocarbenium ion intermediate, which is then attacked by the glycosyl acceptor.[10]

- **Influence on Stereoselectivity:** The stereochemical outcome of a glycosylation reaction is a complex function of many variables, including the solvent, temperature, and the nature of the protecting groups on both the donor and acceptor.[14] The choice of activator is crucial. Silyl triflates like TIPSOTf can influence the equilibrium between SN1-like (proceeding through the oxocarbenium ion) and SN2-like (direct displacement) pathways, thereby affecting the final anomeric configuration (α or β) of the product.[14][15] For instance, in certain systems, the formation of an α -triflate intermediate can lead to a β -glycoside via an SN2-like inversion.[9][15]

Quantitative Data on TIPSOTf-Mediated Reactions

The following tables summarize representative quantitative data for reactions employing silyl triflates, illustrating typical yields and conditions. Note that direct comparisons are substrate-dependent.

Table 1: Silyl Triflate-Catalyzed Koenigs-Knorr Glycosylation Data adapted from studies on TMSOTf-catalyzed reactions, which follow similar principles.

Glycosyl Donor	Glycosyl Acceptor	Activator System	Temp (°C)	Time	Yield (%)	Anomeric Selectivity (α:β)	Reference
Per-O-benzoyl-α-D-mannopyranosyl bromide	Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside	Ag ₂ O (2 eq), TMSOTf (0.2 eq)	RT	10 min	99%	N/A	[11]
Per-O-benzoyl-α-D-glucopyranosyl bromide	Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside	Ag ₂ O (3 eq), TMSOTf (0.25 eq)	RT	10 min	98%	>20:1	[11]
Per-O-benzyl-α-D-galactopyranosyl bromide	Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside	Ag ₂ O (2 eq), TMSOTf (0.2 eq)	RT	10 min	98%	1:1.2	[11]

Table 2: Glycosylation using Trichloroacetimidate Donors with TMSOTf Activation

Trichloroacetimidate activation is a common application for silyl triflates like TIPSOTf and TMSOTf.

Glycosyl Donor	Glycosyl Acceptor	Activator	Temp (°C)	Yield (%)	Anomeric Selectivity (α:β)	Reference
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate	1,2:3,4-Di-O-isopropylidene-α-D-galactopyrananose	TMSOTf (cat.)	-40 to RT	85%	1:9 (β selective)	General Protocol[16]
2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate	Cholesterol	TMSOTf (cat.)	-20	92%	>1:19 (β selective)	General Protocol[16]
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate	Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside	TMSOTf (cat.)	-78	78%	10:1 (α selective)	General Protocol

Detailed Experimental Protocols

Protocol 1: General Procedure for TIPS Protection of a Primary Alcohol

- Preparation: Dry a round-bottom flask containing a magnetic stir bar under flame or in an oven and cool under an inert atmosphere (Argon or Nitrogen).
- Reagents: Dissolve the carbohydrate substrate (1.0 equiv.) containing the primary hydroxyl group in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a mild, non-nucleophilic base such as 2,6-lutidine or pyridine (1.5 equiv.).

- Reaction: Cool the solution to 0 °C in an ice bath. Add TIPSOTf (1.2 equiv.) dropwise via syringe.
- Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the TIPS-protected carbohydrate.[8]

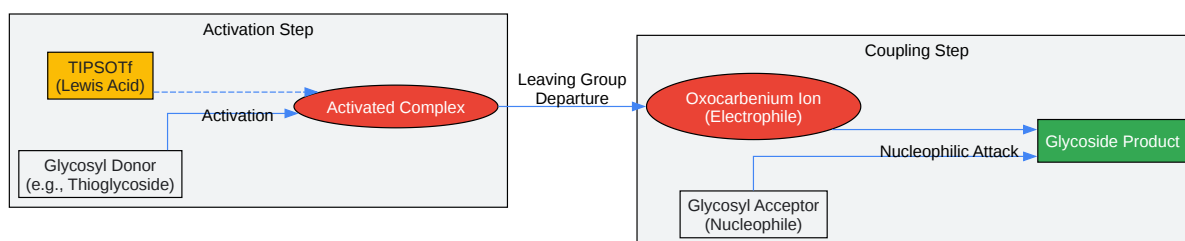
Protocol 2: General Procedure for Glycosylation using a Thioglycoside Donor and TIPSOTf Activation

- Preparation: Rigorously dry all glassware. Add the glycosyl donor (e.g., a phenyl thioglycoside, 1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and freshly activated 4 Å molecular sieves to a flask under an inert atmosphere.
- Solvent: Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
- Reaction Initiation: Cool the reaction mixture to the desired temperature (typically between -60 °C and 0 °C). Add the activator system. A common combination is N-Iodosuccinimide (NIS) (1.5 equiv.) and a catalytic amount of TIPSOTf (0.1-0.2 equiv.).
- Monitoring: Stir the reaction at this temperature, monitoring for the disappearance of the glycosyl donor by TLC. Reactions are typically complete within 30-90 minutes.
- Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by NaHCO₃. Allow the mixture to warm to room temperature, then filter through a pad of Celite® to remove molecular sieves.
- Purification: Wash the Celite® pad with DCM. Transfer the combined filtrate to a separatory funnel, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and

concentrate. Purify the resulting crude disaccharide via silica gel column chromatography.

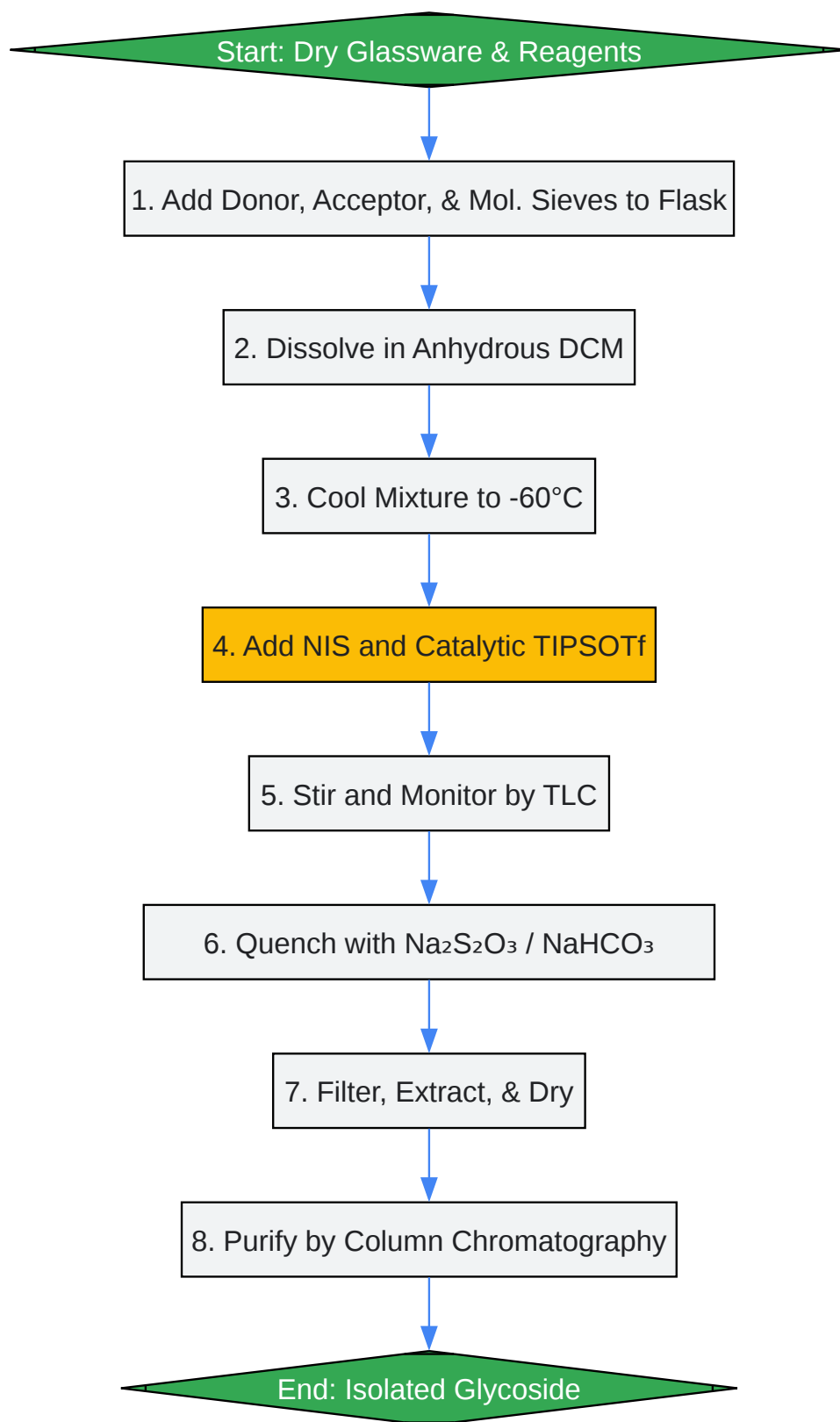
Visualizations: Mechanisms and Workflows

The following diagrams illustrate key processes involving silyl triflates in carbohydrate chemistry.



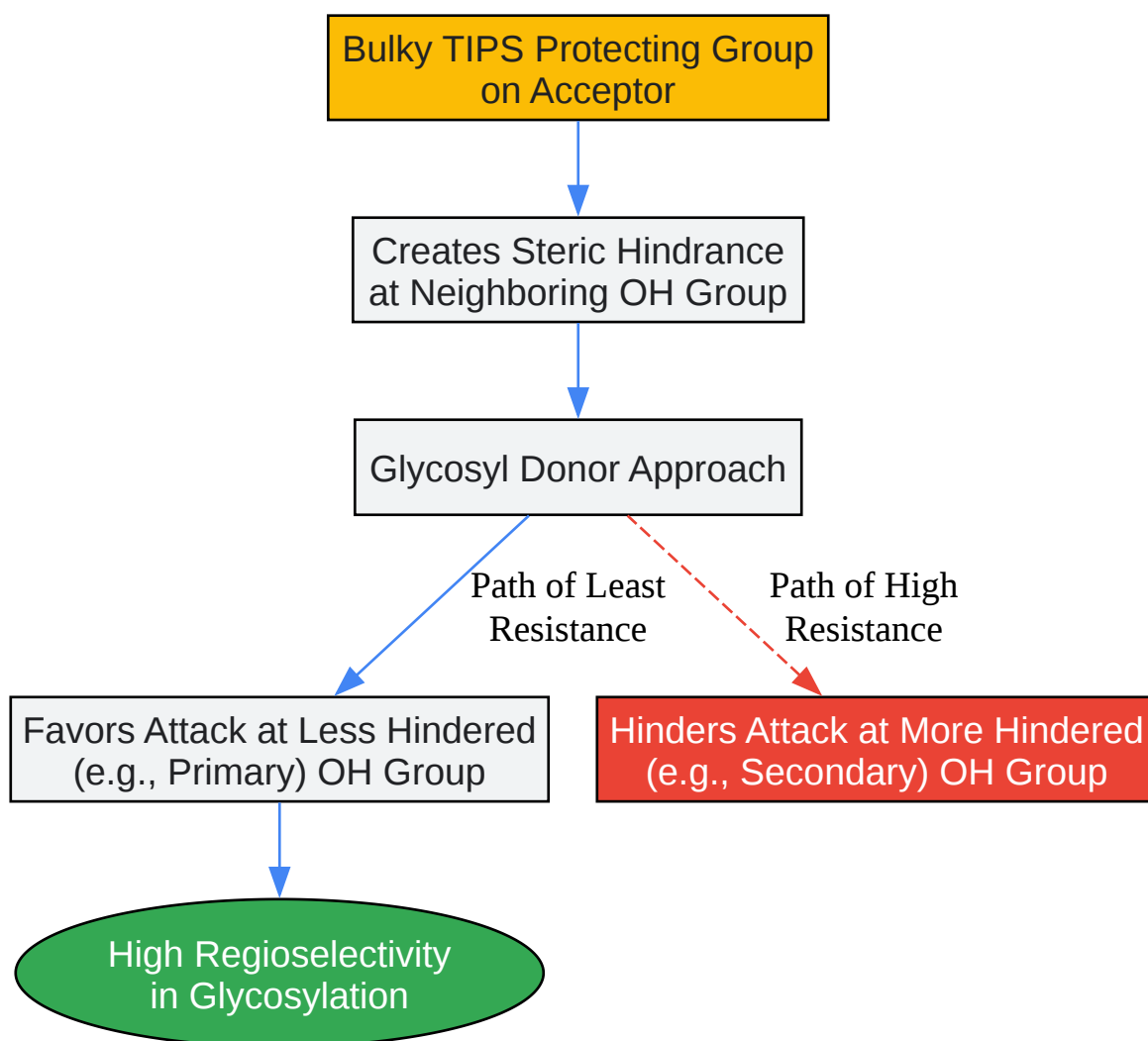
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Caption: Reaction mechanism for TIPSOTf-activated glycosylation.



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Caption: General experimental workflow for glycosylation.



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Caption: Logic of steric influence on regioselectivity.

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